![molecular formula C21H20N2O6S B3205973 N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1040661-35-5](/img/structure/B3205973.png)
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. The development of FIIN-3 has been driven by the need for more effective cancer treatments that specifically target RTKs, which are often overexpressed in cancer cells and contribute to tumor growth and progression.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, which prevents the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. This mechanism of action is similar to that of other small molecule RTK inhibitors, such as gefitinib and erlotinib, but N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has the advantage of being more selective and potent.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of the kinase AKT, which is involved in a variety of cellular processes including metabolism and cell survival. N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce autophagy, a cellular process that plays a role in the maintenance of cellular homeostasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its high potency and selectivity for RTKs, which makes it an attractive tool for studying the role of these receptors in cancer and other diseases. However, one limitation of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide and related compounds. One area of interest is the development of more potent and selective RTK inhibitors that can overcome resistance mechanisms that often arise in cancer cells. Another area of interest is the exploration of the broader physiological effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, which could have implications for the treatment of other diseases beyond cancer. Finally, there is also potential for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the role of RTKs in normal physiology, which could lead to new insights into the function of these receptors in health and disease.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a targeted therapy for a variety of RTK-driven cancers. In particular, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the growth of lung cancer cells that harbor mutations in the epidermal growth factor receptor (EGFR) gene, which is a common driver of lung cancer.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLBWNADBLZLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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